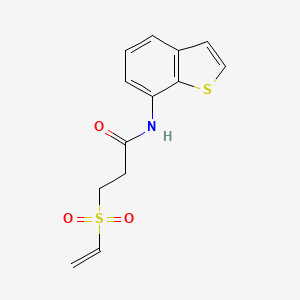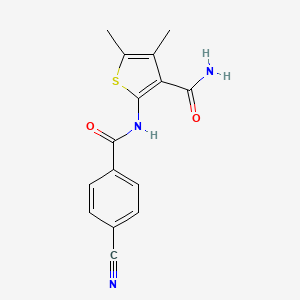![molecular formula C9H9ClN4S B2371957 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 344262-76-6](/img/structure/B2371957.png)
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S and a molecular weight of 240.71 g/mol It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 3-chlorobenzyl chloride with 1H-1,2,4-triazole-5-thiol under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the triazole ring or the chlorobenzyl group.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions, particularly in the context of infectious diseases.
Wirkmechanismus
The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for the survival of microorganisms, such as methionine aminopeptidase . This inhibition disrupts protein synthesis and other vital processes, leading to the death of the microorganism. The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine can be compared with other triazole derivatives, such as:
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine: Similar structure but with a different position of the chlorine atom on the benzyl group.
3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine: Another positional isomer with the chlorine atom at the 2-position.
These similar compounds may exhibit different biological activities and chemical properties due to the positional differences of the chlorine atom, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXVQVNMNHZHFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
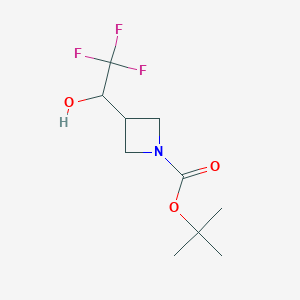
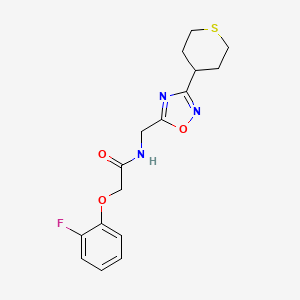
![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)
![4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one](/img/structure/B2371883.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)
![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)
![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)
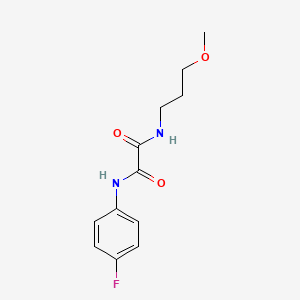
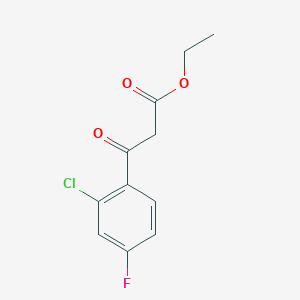
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)
